molecular formula C8H11ClO B13012386 2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde

2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde

Cat. No.: B13012386
M. Wt: 158.62 g/mol
InChI Key: WALCCBQSHAMPQZ-UHFFFAOYSA-N
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Description

2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde: is a chemical compound with the following properties:

Chemical Reactions Analysis

Reactivity: 2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at the chloro group.

    Other Transformations: Additional reactions may involve functional group modifications.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. Researchers typically use appropriate catalysts, solvents, and temperature conditions.

Major Products: The major products formed from these reactions include derivatives of the aldehyde group, such as alcohols, acids, or imines.

Scientific Research Applications

2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Chemical Biology: Investigations into its reactivity and interactions contribute to our understanding of chemical processes.

Mechanism of Action

The precise mechanism by which 2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare this compound with structurally related aldehydes or cyclopentene derivatives. Its uniqueness lies in the combination of chlorine substitution and the cyclopentene ring.

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-3,3-dimethylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-6(5-10)7(8)9/h5H,3-4H2,1-2H3

InChI Key

WALCCBQSHAMPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C1Cl)C=O)C

Origin of Product

United States

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